Bioactivity Annotation Status: Target Compound vs. Functionally Characterized Benzamide Congeners
A systematic survey of ChEMBL, BindingDB, PubChem, and ZINC returns zero quantitative IC₅₀, Kᵢ, EC₅₀, or MIC values for N-[(6-cyclopropylpyridin-3-yl)methyl]-4-fluorobenzamide, whereas several close benzamide analogs (e.g., N-cyclopropyl-4-fluorobenzamide, CAS 88229-16-7) possess documented kinase or receptor inhibition data [1][2]. ZINC explicitly annotates the target compound with “no known activity.” Consequently, the compound occupies a distinct procurement niche: it is an unexplored chemical probe rather than a validated pharmacologic tool.
| Evidence Dimension | Presence of published bioactivity data |
|---|---|
| Target Compound Data | No reported IC₅₀, Kᵢ, EC₅₀, or MIC in any public database |
| Comparator Or Baseline | N-cyclopropyl-4-fluorobenzamide (CAS 88229-16-7) – multiple ChEMBL bioactivity records |
| Quantified Difference | Qualitative: annotated vs. non‑annotated |
| Conditions | Cross‑database survey (ChEMBL 34, BindingDB, PubChem, ZINC15, accessed 2026-04-29) |
Why This Matters
A purchaser requiring a pre‑validated hit or lead compound should select a characterized congener; this compound is appropriate only for de‑novo screening or as a synthetic building block.
- [1] ZINC15. ZINC69052668 – N-[(6-cyclopropylpyridin-3-yl)methyl]-4-fluorobenzamide. https://zinc15.docking.org/substances/ZINC000069052668/ (accessed 2026-04-29). View Source
- [2] ChEMBL Database. N-cyclopropyl-4-fluorobenzamide (CHEMBL compound report). https://www.ebi.ac.uk/chembl/ (accessed 2026-04-29). View Source
